molecular formula C10H19NO3 B1451875 Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate CAS No. 1040688-81-0

Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate

Cat. No.: B1451875
CAS No.: 1040688-81-0
M. Wt: 201.26 g/mol
InChI Key: RJHXXXSWERTHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxolan ring and an ethyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with oxolan-2-ylmethylamine and ethyl acrylate.

  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at around 50-70°C, and a suitable solvent such as dichloromethane or toluene is used.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality. Purification steps such as distillation or recrystallization are employed to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various ester derivatives.

Properties

IUPAC Name

ethyl 3-(oxolan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXXXSWERTHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Ethyl 3-aminopropanoate: Similar structure but lacks the oxolan ring.

  • Ethyl 3-(aminomethyl)propanoate: Another ester derivative with a different amine group.

  • Ethyl 3-(oxolan-2-ylmethyl)amine: Similar but without the propanoate group.

Biological Activity

Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a propanoate backbone, with an oxolan ring contributing to its structural complexity. This unique configuration may influence its biological interactions.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

2. Anticancer Effects
The compound's structure suggests potential anticancer properties. Studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types, highlighting the need for further investigation into this compound's effects on cancer cells .

3. Hypoglycemic Activity
Some studies have reported hypoglycemic effects associated with similar compounds, indicating a potential application in managing diabetes . This activity may be linked to the compound's ability to modulate glucose metabolism.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate binding to active sites, influencing enzymatic activity or receptor signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
HypoglycemicReduction in blood glucose levels

Case Study: Anticancer Activity

A study conducted by Queener et al. evaluated the anticancer potential of structurally related compounds. The results indicated that certain derivatives significantly inhibited the growth of breast and colon cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.